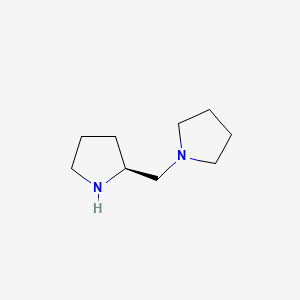

(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine

Description

(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine (CAS: 51207-66-0) is a chiral pyrrolidine derivative widely utilized in asymmetric organocatalysis and chiral derivatization. Its molecular formula is C₉H₁₈N₂, with a molecular weight of 154.25 g/mol. Key physical properties include a boiling point of 99–101°C (2 mmHg), density of 0.946 g/mL at 25°C, and a pKa of 10.91 . The compound features two pyrrolidine rings linked via a methylene bridge, conferring rigidity and stereochemical control. It is commercially available and synthesized from Cbz-(L)-proline .

Applications span catalytic asymmetric reactions (e.g., aldol, Michael, Mannich) and chiral derivatization for LC-MS analysis of carboxylic acids and hydroxy acids in biomedical research .

Properties

IUPAC Name |

1-[[(2S)-pyrrolidin-2-yl]methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-7-11(6-1)8-9-4-3-5-10-9/h9-10H,1-8H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBWRMSQRFEIEB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C[C@@H]2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51207-66-0 | |

| Record name | (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

- Imine Formation : Condensation of pyrrolidine-2-carbaldehyde with pyrrolidine under acidic conditions yields the intermediate imine.

- Asymmetric Reduction : The imine is treated with BH₃-THF in the presence of the (S)-enantiomer of the target compound, which acts as a chiral auxiliary. This induces enantioselectivity via dynamic kinetic resolution, favoring the (S)-configuration.

- Workup : Acidic quenching followed by basification and extraction isolates the product.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 73% | |

| Enantiomeric Excess | >90% ee | |

| Reaction Time | 16 hours (reflux) |

This method is favored for its high enantioselectivity but requires careful handling of pyrophoric borane reagents.

Multi-Step Synthesis from Proline Derivatives

A modular strategy starting from L-proline ensures precise stereochemical control. This method, detailed in a 2017 thesis, involves:

Stepwise Procedure

- Benzyl Protection : L-proline is protected as benzyl (S)-pyrrolidine-1-carboxylate to prevent undesired side reactions.

- Aldol Condensation : Reaction with pyrrolidine-2-carbaldehyde under basic conditions forms the pyrrolidinylmethyl linkage.

- Deprotection : Catalytic hydrogenation removes the benzyl group, yielding the target compound.

Optimization Insights :

- Use of 1-ethyl-3-methylimidazolium bromide ionic liquids enhances reaction rates and selectivity.

- Column chromatography with silica gel (eluent: 5% methanol in dichloromethane) achieves >95% purity.

Advantages :

- Scalable to gram quantities.

- Compatible with green chemistry principles due to recyclable ionic liquids.

This method leverages cycloaddition chemistry to construct the pyrrolidine core. While not directly cited for this compound, analogous syntheses of pyrrolidines suggest adaptability:

General Protocol

- Ylide Generation : Decarboxylation of a Schiff base derived from benzylamine and glyoxylic acid produces an azomethine ylide.

- Cycloaddition : Reaction with a dipolarophile (e.g., maleimide) forms the bicyclic pyrrolidine structure.

- Functionalization : Reductive amination introduces the pyrrolidinylmethyl side chain.

Challenges :

- Requires stringent anhydrous conditions.

- Moderate enantioselectivity (50–70% ee) without chiral catalysts.

Resolution of Racemic Mixtures

For non-stereoselective syntheses, chiral resolution techniques isolate the (S)-enantiomer:

Diastereomeric Salt Formation

- Racemic Synthesis : Condensation of pyrrolidine with 2-(chloromethyl)pyrrolidine yields racemic 1-(2-pyrrolidinylmethyl)pyrrolidine.

- Salt Crystallization : Treatment with (R)-mandelic acid preferentially crystallizes the (S)-enantiomer as a diastereomeric salt.

- Liberation : Basification recovers the free amine.

Efficiency :

- Typical yield: 30–40% per cycle.

- Requires multiple crystallizations for >99% ee.

Chemical Reactions Analysis

Aldol Condensation

This compound is widely recognized for its catalytic role in asymmetric aldol reactions , enabling the formation of chiral carbonyl compounds. Key features include:

-

Mechanism : Acts as an organocatalyst, utilizing its tertiary amine group to stabilize transition states via hydrogen bonding. Brønsted acids (e.g., trifluoroacetic acid, TFA) are often used as co-catalysts to protonate the amine, enhancing catalytic efficiency .

-

Enantioselectivity : The stereochemical outcome depends on the acid used. For example, in intramolecular aldol reactions, TFA (1.5 equivalents) can invert enantioselectivity compared to reactions without acid, achieving up to 77% ee for specific products .

-

Applications : Used in the synthesis of complex chiral frameworks, including Wieland-Miescher ketone derivatives .

Table 1: Effect of Brønsted Acids on Enantiomeric Excess (ee)

| Acid Type | Equivalents | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| TFA | 1.5 | 77% (R) | |

| p-TsOH | 1.5 | 60% (R) | |

| HCl | 1.5 | 65% (R) |

Mannich Reaction

The compound is effective in asymmetric Mannich reactions , facilitating the formation of β-aminoketones and β-aminoesters.

-

Mechanism : The catalyst’s chiral environment directs the attack of enolates onto iminates, creating new stereocenters. The tertiary amine group interacts with substrates to control stereochemistry .

-

Applications : Synthesis of chiral nitrogen-containing compounds, which are precursors for pharmaceuticals and heterocycles .

Table 2: Key Features of Mannich Reactions Catalyzed by this compound

| Feature | Details |

|---|---|

| Reaction Type | Intermolecular C-C bond formation |

| Chiral Center Creation | High enantioselectivity (up to >90% ee) |

| Substrate Scope | Aldehydes, ketones, imines |

Michael Addition

This compound also catalyzes asymmetric Michael additions , enabling the enantioselective formation of carbon-carbon bonds.

-

Mechanism : Facilitates the attack of nucleophiles (e.g., enolates) onto α,β-unsaturated carbonyl compounds. The catalyst’s stereochemical bias ensures preferential formation of one enantiomer .

-

Applications : Synthesis of enantioselective Michael adducts, such as those derived from alkylidene malonates and ketones .

Table 3: Representative Michael Addition Catalyzed by this compound

| Substrate | Product Type | Key Outcome |

|---|---|---|

| Alkylidene Malonates | β-Amino Esters | High enantioselectivity |

| Unactivated Ketones | Chiral Adducts | Improved yields and selectivity |

General Observations

Scientific Research Applications

Asymmetric Synthesis

2.1 Organocatalysis

(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine is predominantly utilized as an organocatalyst in asymmetric synthesis. It has been shown to catalyze several key reactions, including:

- Aldol Reactions : It mediates both intramolecular and intermolecular aldol reactions, providing high enantioselectivity. For instance, studies have demonstrated its effectiveness in synthesizing Wieland-Miescher ketone with enantiomeric excess (ee) values reaching up to 60% .

- Mannich Reactions : The compound facilitates Mannich-type reactions, allowing for the formation of β-amino carbonyl compounds from aldehydes and amines .

- Michael Additions : It has been successfully employed in enantioselective Michael additions, particularly involving alkylidene malonates and unactivated ketones, yielding valuable chiral products .

Synthesis of Wieland-Miescher Ketone

A notable study explored the use of this compound in the synthesis of Wieland-Miescher ketone. The reaction conditions were optimized to achieve a significant inversion of enantioselectivity when combined with Brønsted acids. This approach not only improved yields but also enhanced the selectivity of the desired product .

Development of Chiral Catalysts

Research has highlighted the potential of this compound as a template for developing new chiral catalysts. Its effectiveness in various asymmetric transformations suggests that modifications to its structure could lead to even more efficient catalysts for complex organic reactions .

Comparative Data Table

Mechanism of Action

The mechanism of action of (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include enzyme inhibition, receptor activation, or modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) (R)-(-)-1-(2-Pyrrolidinylmethyl)pyrrolidine

- Structural Difference : Enantiomeric configuration at the pyrrolidine bridgehead.

- Performance : Exhibits mirrored enantioselectivity in catalysis. For example, while (S)-PMP yields (R)-Wieland-Miescher ketone (81% ee), (R)-PMP would favor the (S)-enantiomer under similar conditions .

- Applications : Used in enantiomeric resolution but less commonly reported in catalysis compared to the (S)-form .

(b) (S)-2-Pyrrolidinemethanol (84)

- Structural Difference : Replaces the pyrrolidine ring with a hydroxymethyl group.

- Catalytic Performance : Shows comparable activity to (S)-PMP in iminium ion catalysis (modest yields and ee), attributed to the proximal lone pair of electrons enhancing transition-state stabilization. However, bulky substituents at the α-position reduce yields significantly .

(c) Proline and Proline-Based Catalysts

- Structural Difference : Single pyrrolidine ring with a carboxylic acid group.

- Catalytic Performance : Proline is less effective in reactions requiring steric hindrance or enhanced basicity. (S)-PMP outperforms proline in asymmetric conjugate additions (89–97% ee vs. proline’s 42–70% ee) due to its dual-pyrrolidine scaffold, which improves transition-state stabilization .

(d) 5-(((S)-Pyrrolidin-2-yl)methyl)-1H-tetrazole (81)

- Structural Difference : Tetrazole replaces one pyrrolidine ring.

- Catalytic Performance : Similar transition-state geometry to (S)-PMP but with altered electronic properties. Yields comparable enantioselectivity in iminium ion catalysis, though reaction rates may differ due to tetrazole’s acidity .

Catalytic Performance in Key Reactions

Table 1: Comparison of Catalytic Activity in Asymmetric Reactions

Key Findings:

- Steric Effects : Bulky substituents (e.g., N-benzyl in N-benzyl derivatives) improve enantioselectivity but may reduce yields if overly hindered .

- Acid Co-Catalysts : (S)-PMP combined with TFA achieves higher ee (81%) in Wieland-Miescher ketone synthesis vs. 50–60% ee without acid .

Chiral Derivatization Performance

Table 2: Comparison of Derivatization Reagents for LC-MS

Advantages of (S)-PMP:

Biological Activity

(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine, a chiral compound, has garnered attention in the field of organic chemistry and drug discovery due to its unique structural features and biological activities. This article explores its biological activity, applications, and relevant research findings, supported by data tables and case studies.

- Molecular Formula: C₉H₁₈N₂

- Molecular Weight: 154.2526 g/mol

- IUPAC Name: this compound

- CAS Registry Number: 51207-66-0

The compound features a pyrrolidine ring structure, which is known for its versatility in biological applications, including drug design and catalysis.

Organocatalysis

This compound has been utilized as an organocatalyst in various asymmetric synthesis reactions. Notably, it has shown effectiveness in:

- Aldol Condensation Reactions: The compound facilitates the formation of carbon-carbon bonds with high enantioselectivity. For instance, a study demonstrated an enantioselectivity of up to 60% in the synthesis of Wieland-Miescher ketone using this compound as a catalyst .

- Mannich Reactions: It serves as a catalyst for the formation of β-amino carbonyl compounds, which are important intermediates in pharmaceutical chemistry .

- Michael Additions: The compound has been employed to prepare enantioselective Michael adducts by reacting alkylidene malonates with unactivated ketones, showcasing its utility in constructing complex organic molecules .

Pharmacological Potential

Pyrrolidine derivatives, including this compound, have been associated with various biological activities:

Case Study 1: Asymmetric Synthesis of Wieland-Miescher Ketone

In a notable study published in 2007, researchers explored the use of this compound in the asymmetric synthesis of Wieland-Miescher ketone. The study highlighted the compound's ability to mediate intramolecular aldol reactions with significant enantioselectivity. The results indicated that the presence of Brønsted acid could invert enantioselectivity, showcasing the catalyst's versatility .

| Reaction Type | Enantioselectivity | Reference |

|---|---|---|

| Intramolecular Aldol | Up to 60% | |

| Mannich Reaction | High | |

| Michael Addition | Enantioselective |

Case Study 2: Pyrrolidine in Drug Discovery

A review published in 2021 discussed the significance of pyrrolidine derivatives in drug discovery. It emphasized that pyrrolidine rings are prevalent in many FDA-approved drugs due to their favorable pharmacological profiles. The review also highlighted structure-activity relationships (SAR) that guide the design of new bioactive compounds based on pyrrolidine .

Q & A

Q. What are the common synthetic routes for preparing (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine?

The compound is typically synthesized via a two-step process starting from commercially available Cbz-(L)-proline. First, the Cbz-protected proline undergoes alkylation with a pyrrolidine derivative. Subsequent deprotection (e.g., hydrogenolysis) yields the free amine. For example, in , a polymer-supported acid facilitates catalyst recovery post-reaction. Key parameters include solvent choice (e.g., DMF or n-butanol), reaction temperature (e.g., 150°C for alkylation), and purification via column chromatography to isolate the product .

Q. In which asymmetric reactions is this compound employed as an organocatalyst?

this compound is widely used in asymmetric aldol, Michael, and Mannich reactions, as well as domino reactions. For instance, it catalyzes the direct homoaldol reaction of ethyl pyruvate, enabling lactonization of the adduct into isotetronic acid derivatives (). Its pyrrolidine moieties enhance enamine/imine activation, promoting stereoselective bond formation .

Q. What spectroscopic data are critical for confirming the compound’s structure?

Key data include:

- 1H NMR : Peaks for pyrrolidine methylene protons (δ ~3.30–3.33 ppm) and aromatic protons in derivatives (e.g., δ 10.01 ppm for aldehyde protons in related compounds) ().

- 13C NMR : Resonances for sp³ carbons in the pyrrolidine rings (~45–60 ppm) and carbonyl carbons in intermediates (~170 ppm).

- Mass Spectrometry : Molecular ion peaks matching the molecular formula (C₁₀H₁₈N₂, MW 166.26) .

Advanced Research Questions

Q. How can reaction conditions be optimized for asymmetric aldol reactions using this catalyst?

Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance catalyst solubility and reaction rates.

- Temperature : Reactions often proceed at 25–60°C; lower temperatures improve enantioselectivity but slow kinetics.

- Additives : Trifluoroacetic acid (TFA) or polymer-supported acids improve yields by stabilizing intermediates ().

- Substrate Ratio : A 1:1.2 molar ratio of catalyst to substrate balances cost and efficiency. Monitoring via TLC or HPLC ensures reaction completion, with typical yields exceeding 80% .

Q. How is this compound utilized in chiral metabolomics studies?

It serves as a chiral derivatizing agent (CDA) for LC-MS analysis of enantiomers like lactic acid (LA) and 3-hydroxybutyric acid (3HB). Derivatization involves reacting the compound with analytes at room temperature for ≥90 minutes using activators (2,2-dipyridyl disulfide and triphenylphosphine). The resulting derivatives exhibit enhanced ESI-MS sensitivity and diagnostic product ions for quantification ( ).

Q. What strategies improve catalyst recovery and reuse in multi-step syntheses?

Immobilization on solid supports (e.g., polymer resins) simplifies recovery. For example, a polymer-supported acid co-catalyst allows filtration post-reaction, enabling reuse over 5 cycles with <10% activity loss (). Alternatively, aqueous-organic biphasic systems facilitate phase separation and recycling .

Q. How to address low enantiomeric excess (ee) in catalyzed reactions?

Low ee may arise from impure catalysts, suboptimal reaction time, or competing pathways. Solutions include:

- Purification : Recrystallization or chromatography to remove catalyst impurities.

- Additives : Chiral auxiliaries (e.g., tartaric acid) or co-solvents (e.g., water) enhance stereocontrol.

- Temperature Modulation : Lowering reaction temperature reduces kinetic resolution effects. highlights the role of reaction time (20 hours at 150°C) in achieving >90% yield and high ee .

Q. What challenges arise in detecting this compound in complex biological matrices?

Challenges include matrix interference, low analyte concentration, and derivatization efficiency. Solutions involve:

- Derivatization Optimization : Increasing (S)-PMP concentration (0.2 mM) and heating (60°C for 90 minutes) improve reaction completeness ( ).

- LC-MS/MS : Using multiple reaction monitoring (MRM) transitions (e.g., m/z 357 → 231) enhances specificity.

- Sample Cleanup : Solid-phase extraction (SPE) with C18 cartridges reduces background noise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.